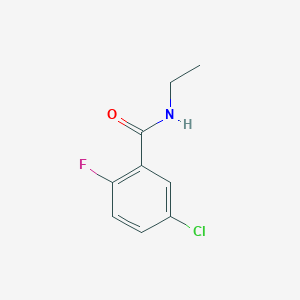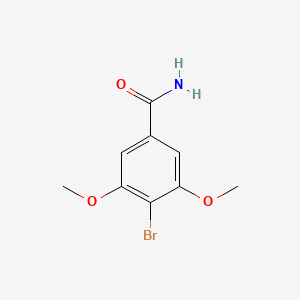
1-(4-Methoxyphenyl)guanidine
Overview
Description
1-(4-Methoxyphenyl)guanidine is a chemical compound with the molecular formula C8H11N3O . It is commonly used as a reagent in organic synthesis and pharmaceutical research .
Synthesis Analysis
A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . Another method involves the reaction of quinones with 2-aminopyrimidine .Molecular Structure Analysis
The linear formula of this compound is C8H11N3O . The molecular weight is 165.19 g/mol .Chemical Reactions Analysis
The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas in conjunction with thiophilic metal salts . A few isocyanide-based procedures have also been established .Physical and Chemical Properties Analysis
The molecular weight of this compound is 165.19 g/mol . The linear formula is C8H11N3O .Scientific Research Applications
Synthesis and Antibacterial Activity : 1-(4-Methoxyphenyl)guanidine derivatives have been synthesized and found to exhibit good bactericidal activity. The study by Said et al. (2015) demonstrated the synthesis of trisubstituted guanidines and their copper(II) complexes, showing notable antibacterial properties.
Enantioselective and Diastereoselective Catalysis : A study conducted by Misaki et al. (2015) highlighted the chiral guanidine-catalyzed conjugate addition of 5H-oxazol-4-ones to 2-chloroacrylonitrile. The introduction of a 4-methoxyphenyl group was critical for achieving high stereoselectivity in this reaction.
Cardioprotective Potential : Compounds derived from this compound, such as (5-arylfuran-2-ylcarbonyl)guanidines, have shown cardioprotective efficacy against ischemia-reperfusion injury. A study by Lee et al. (2005) identified a potent inhibitor of the Na+/H+ exchanger isoform-1 (NHE-1), indicating potential therapeutic applications.
Synthesis of Pharmaceutical Compounds : Research by Santos et al. (2007) involved the synthesis of a derivative of this compound as a precursor for the development of pharmaceutical compounds.
Structure and Properties of Guanidine Derivatives : The study by Said et al. (2021) synthesized and analyzed the structure of tri-substituted guanidine-based copper(II) complexes, examining their molecular structures and properties.
Biological Activities : A comprehensive review by Sa̧czewski and Balewski (2013) covered the biological activities and therapeutic applications of guanidine-containing compounds, indicating their significance in drug discovery.
DNA Binding Studies : The novel azo-guanidine compounds, which include derivatives of this compound, were investigated for their DNA binding properties. This study by Jamil et al. (2013) suggests potential applications in DNA staining and diagnostics.
Future Directions
The synthesis of guanidines, including 1-(4-Methoxyphenyl)guanidine, is an active area of research due to their wide applications in organic synthesis, immunology, and organoelectronics . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds.
Mechanism of Action
Target of Action
The primary target of 1-(4-Methoxyphenyl)guanidine is Prostasin . Prostasin is a protein that in humans is encoded by the PRSS8 gene. It is a serine protease that has been found to stimulate the activity of the epithelial sodium channel (ENaC).
Mode of Action
This compound interacts with its target, Prostasin, and stimulates the activity of the epithelial sodium channel (ENaC) through activating cleavage of the gamma subunits . This interaction results in changes in the sodium ion transport across the cell membrane.
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell volume, membrane potential, and signal transduction due to its effect on sodium ion transport .
Properties
IUPAC Name |
2-(4-methoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFALHATLLBXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394385 | |
| Record name | 2-(4-methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67453-80-9, 112677-02-8 | |
| Record name | 2-(4-methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


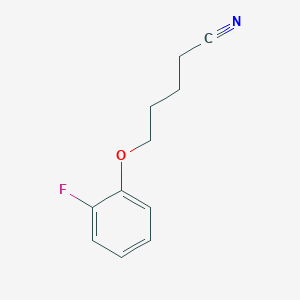
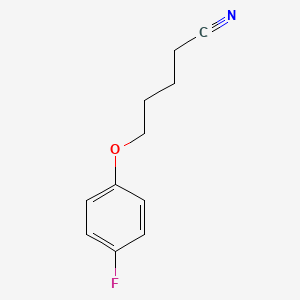
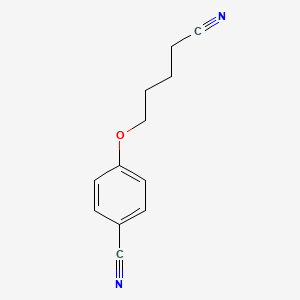
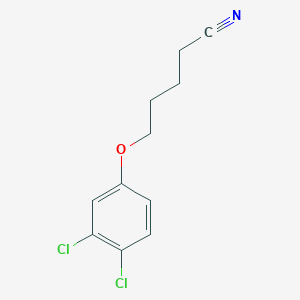
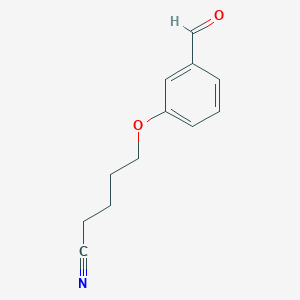

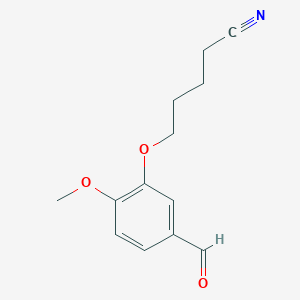


![6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B7859155.png)
